2-(2-Bromothiazol-5-yl)acetonitrile
Description
Significance of the Thiazole (B1198619) Heterocycle in Organic and Medicinal Chemistry
The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone in organic and medicinal chemistry. nih.goveurekaselect.com This heterocycle is a fundamental component of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of synthetic compounds with diverse biological activities. eurekaselect.comnih.gov Its presence is crucial in many pharmaceuticals, such as the anticancer drugs Dabrafenib and Dasatinib, as well as in antibiotics like penicillin, which contains a reduced thiazole ring. nih.govpharmaguideline.com
The versatility of the thiazole nucleus allows for modifications at various positions, leading to the development of new therapeutic agents with antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The unique electronic properties of the thiazole ring, with its electron-deficient C2 position and more electron-rich C5 position, influence its reactivity and interactions with biological targets. pharmaguideline.com
Strategic Role of Nitrile-Substituted Heterocycles in Synthetic Methodologies
Nitrile-substituted heterocycles are highly valuable intermediates in organic synthesis. longdom.org The nitrile group (—C≡N) is a versatile functional group that can participate in a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct other heterocyclic rings. researchgate.net This reactivity makes nitrile-substituted heterocycles powerful tools for the construction of complex molecular architectures. longdom.org
The introduction of a nitrile group onto a heterocyclic scaffold can significantly influence the electronic properties of the ring, often enhancing its reactivity and providing a handle for further functionalization. This strategic placement of the nitrile group is a key tactic in the design of synthetic pathways for novel compounds. researchgate.net
Academic and Research Trajectory of 2-(2-Bromothiazol-5-yl)acetonitrile within Advanced Chemical Synthesis
Within the broader class of thiazole-containing acetonitriles, this compound has emerged as a compound of particular interest. Its structure, featuring a bromine atom at the 2-position and an acetonitrile (B52724) group at the 5-position of the thiazole ring, offers multiple points for chemical modification. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the acetonitrile group provides a reactive handle for chain extension and cyclization reactions.
A patented method for the preparation of 2-(2-bromo-1,3-thiazol-5-yl)acetonitrile highlights its importance and the need for efficient synthetic routes. patsnap.com This method involves a multi-step synthesis starting from methyl 2-bromothiazole-4-carboxylate, proceeding through the formation of 2-bromothiazole-5-methanol (B1277740) and 2-bromo-5-bromomethyl-thiazole, and culminating in the cyanation to yield the target compound. patsnap.com The development of such synthetic methods underscores the compound's value in providing access to a range of novel thiazole derivatives for further investigation in medicinal and materials science.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 1246554-99-3 epa.gov |
| Molecular Formula | C5H3BrN2S |
| Molecular Weight | 203.06 g/mol bldpharm.com |
| IUPAC Name | (2-Bromo-1,3-thiazol-5-yl)acetonitrile epa.gov |
| SMILES Code | N#CCC1=NC=C(Br)S1 bldpharm.com |
The academic and research interest in this compound is driven by its potential as a key intermediate in the synthesis of new chemical entities with tailored properties. Its unique combination of reactive sites makes it a valuable tool for the exploration of new chemical space and the development of next-generation pharmaceuticals and functional materials.
Synthetic Methodologies for this compound and Related Analogs
The synthesis of this compound, a key heterocyclic building block, can be achieved through several strategic pathways. These methodologies generally involve either the construction of a pre-functionalized thiazole ring or the late-stage modification of an existing thiazole scaffold. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern of the final product.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQSYJDHZJUGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737287 | |
| Record name | (2-Bromo-1,3-thiazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246554-99-3 | |
| Record name | (2-Bromo-1,3-thiazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 2 Bromothiazol 5 Yl Acetonitrile
Transformations at the Nitrile Functional Group
The acetonitrile (B52724) moiety attached to the thiazole (B1198619) ring is a versatile functional group, capable of undergoing both oxidation and reduction to yield important derivatives such as carboxylic acids, primary amines, and aldehydes.
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The nitrile group can be converted into a carboxylic acid functional group through hydrolysis. This transformation is typically achieved under acidic or basic conditions. While specific studies detailing the hydrolysis of 2-(2-Bromothiazol-5-yl)acetonitrile are not extensively documented in peer-reviewed literature, the corresponding product, 2-(2-Bromothiazol-5-yl)acetic acid, is a known compound.
General methods for nitrile hydrolysis involve heating the nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, or with an aqueous base like sodium hydroxide. sigmaaldrich.com The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. For instance, the acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This process is crucial for creating thiazole derivatives with a carboxylic acid handle, which can be used for further modifications, such as esterification or amide bond formation. researchgate.net The conversion of a related compound, diethyl 2-(perfluorophenyl)malonate, to 2-(perfluorophenyl)acetic acid highlights a method that avoids the use of toxic cyanides, which is an advantage in certain synthetic routes. researchgate.net
Reduction Reactions to Primary Amines and Aldehyde Precursors
The nitrile group is readily reducible to a primary amine, providing a pathway to 2-(2-Bromothiazol-5-yl)ethanamine. This transformation significantly broadens the synthetic utility of the parent molecule, introducing a basic amino group that can be used for a variety of subsequent reactions.
Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. researchgate.net Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel at elevated temperature and pressure can be employed. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts. A patent describing the synthesis of the parent compound involves the reduction of a carboxylate to an alcohol using sodium borohydride, indicating the utility of borohydride reagents in the synthesis of related thiazole derivatives. sigmaaldrich.com
Furthermore, partial reduction of the nitrile to an aldehyde can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction stops at the imine stage, which is then hydrolyzed upon workup to yield the corresponding aldehyde, 2-(2-Bromothiazol-5-yl)acetaldehyde.
Reactions Involving the Bromine Atom on the Thiazole Ring
The bromine atom at the C2 position of the thiazole ring is a key site for diversification, enabling the introduction of a wide array of substituents through nucleophilic displacement or palladium-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions for Diversification
The C2 position of the thiazole ring is electrophilic, making the attached bromine atom susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by various nucleophiles. Studies on related 2-bromothiazole (B21250) compounds demonstrate that nucleophiles such as amines, thiols, and alkoxides can effectively replace the bromine atom, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This reactivity provides a direct method for introducing new functional groups and building molecular complexity. For example, the reaction of 2-bromothiazoles with amines can yield 2-aminothiazole (B372263) derivatives, which are common structural motifs in pharmacologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atom on this compound serves as an excellent handle for such transformations. The reactivity of aryl halides in these reactions typically follows the order I > OTf > Br >> Cl.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. While specific examples with this compound are not widely published, numerous studies on other 2-bromothiazole derivatives demonstrate the feasibility of this reaction. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The nitrogen atom in the thiazole ring can participate in the coordination of the palladium catalyst, sometimes allowing for ligand-free conditions.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromothiazole Derivatives
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-Bromo-2'-aryl-benzothiazole | Arylboronic acid | Pd₂(dba)₃ | Na₂CO₃ / Dioxane-H₂O | 2,2'-Diaryl-benzothiazole | up to 99 | |
| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Pd(OAc)₂ / dppf | KOAc / Dioxane | 4-(Pinacolatoboryl)-2,4'-bithiazole | - | |
| 2-Bromothiazole | 5-Azaindole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 2-(5-Azaindolyl)thiazole | - | sigmaaldrich.com |
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for constructing aryl-alkyne structures. The reaction is typically carried out in the presence of a base, such as an amine, which can also serve as the solvent. The Sonogashira reaction is known to be tolerant of a wide range of functional groups.
Table 2: Examples of Sonogashira Coupling Reactions with Aryl Bromides
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ / Dioxane | Aryl-Alkyne | - | |
| 2-(2-Bromophenoxy)acetonitrile | Terminal Acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 2-(2-(Alkynyl)phenoxy)acetonitrile | - |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing older, harsher methods. The reaction typically involves a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a base. This method could be applied to this compound to synthesize a variety of N-substituted 2-aminothiazole derivatives.
Table 3: Examples of Buchwald-Hartwig Amination with Aryl Halides
| Starting Material | Amine Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Bromoarene (on solid support) | Primary Amine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu / Toluene | N-Aryl Amine | - | |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu / Toluene | N,N-Disubstituted Aryl Amine | >90 |
Intrinsic Reactivity of the Thiazole Heterocycle
The thiazole ring itself possesses inherent reactivity that influences the behavior of the entire molecule. The electronic properties of the five-membered heterocycle dictate the reactivity at different positions. In 2,5-disubstituted thiazoles, the C2 position is generally more reactive towards electrophiles and in metal-catalyzed reactions than the C5 position. This is due to the electronic influence of the adjacent sulfur and nitrogen atoms, which makes the C2-Br bond more susceptible to oxidative addition by a palladium catalyst.
The thiazole ring can also undergo reactions at the heteroatoms. The sulfur atom can be oxidized under certain conditions using oxidizing agents like hydrogen peroxide or m-CPBA to form the corresponding sulfoxide or sulfone. Furthermore, studies on related nitrothiazoles have shown that the thiazole ring can be susceptible to ring-opening upon interaction with low-energy electrons, highlighting the potential for degradation under specific reductive conditions. This inherent reactivity of the thiazole core is a critical consideration in the design of synthetic routes involving this compound.
Electrophilic Aromatic Substitution (SEAr) Profiles
The reactivity of the thiazole ring in electrophilic aromatic substitution (SEAr) is dictated by the inherent electron distribution of the heterocycle and the influence of its substituents. wikipedia.orgpharmaguideline.com In the thiazole ring, the calculated pi-electron density shows that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org The order of reactivity for unsubstituted thiazole towards electrophiles is generally C5 > C4 > C2. pharmaguideline.com
For this compound, the ring is substituted at the C2 and C5 positions.
Bromo Group (at C2): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director in aromatic systems. In thiazole, its presence at the C2 position would generally direct incoming electrophiles to the C5 position. However, this position is already substituted.
Acetonitrile Group (at C5): The cyanomethyl group (-CH₂CN) is an electron-withdrawing and deactivating group. Its presence at the C5 position, the most reactive site, significantly reduces the ring's nucleophilicity towards electrophiles. nih.gov
Given that the most reactive position (C5) is blocked and the ring is deactivated by two electron-withdrawing groups, this compound is expected to be highly unreactive towards electrophilic aromatic substitution. wvu.edu SEAr reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely require harsh conditions and may not proceed at all or could lead to decomposition. masterorganicchemistry.comlibretexts.orgfiveable.me If a reaction were to occur, the electrophile would most likely attack the C4 position, the only remaining unsubstituted carbon, though this is significantly less favored than the C5 position. pharmaguideline.com
Directing Effects of Substituents on the Thiazole Ring for SEAr
| Position | Substituent | Electronic Effect | Impact on Reactivity | Directing Influence |
|---|---|---|---|---|
| C2 | -Br (Bromo) | Inductively withdrawing, weakly deactivating | Decreases overall ring reactivity | Directs to C5 (blocked) |
| C5 | -CH₂CN (Acetonitrile) | Inductively withdrawing, deactivating | Strongly decreases overall ring reactivity | Directs meta (to C4) |
Deprotonation at C2-H and Ylide Formation
The most acidic proton on an unsubstituted thiazole ring is at the C2 position. wikipedia.orgpharmaguideline.com Deprotonation at this site using strong bases, such as organolithium compounds, generates a nucleophilic species that can react with various electrophiles. pharmaguideline.com This C2-H acidity is a cornerstone of thiazole chemistry.
However, in the case of This compound , the C2 position is substituted with a bromine atom. Therefore, direct deprotonation at C2 to form a carbanion or ylide is not possible. Instead, organolithium reagents would react via a metal-halogen exchange to generate a 2-lithiothiazole species. wikipedia.orggoogle.com
Ylide formation in thiazole chemistry typically refers to the generation of a zwitterionic species, often an N-heterocyclic carbene (NHC), by deprotonating a thiazolium salt. acs.orgelectronicsandbooks.com This process involves two key steps:
N-Alkylation: The nitrogen atom (N3) of the thiazole ring is alkylated with an alkyl halide to form a thiazolium cation. pharmaguideline.com
Deprotonation: A strong base removes the now highly acidic C2 proton from the thiazolium salt to generate the ylide. wikipedia.orgelectronicsandbooks.com
For this compound, this pathway is also blocked by the C2-bromo substituent. While the N3 atom could potentially be alkylated, the subsequent deprotonation at C2 cannot occur. The reactivity of ylides derived from thiazolium ions is well-studied, often involving nucleophilic addition to carbonyls or other electrophiles, but this chemistry is not directly accessible from the title compound without first modifying the C2 position. electronicsandbooks.comacs.orgorganic-chemistry.org
Feasibility of Deprotonation and Ylide Formation
| Reaction Pathway | Description | Applicability to this compound | Alternative Reaction |
|---|---|---|---|
| C2-H Deprotonation | Removal of the acidic C2 proton with a strong base. wikipedia.org | Not possible; no proton at the C2 position. | Bromo-lithium exchange at C2 using BuLi. google.com |
| Thiazolium Ylide Formation | N-alkylation followed by deprotonation at C2. electronicsandbooks.com | Not possible; no proton at the C2 position to remove after N-alkylation. | N/A |
Oxidation at Nitrogen to Form Thiazole N-Oxides
The nitrogen atom of the thiazole ring can be oxidized to form a thiazole N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it a valuable intermediate in organic synthesis. thieme-connect.de Thiazole N-oxides can be prepared using various oxidizing agents. wikipedia.orgthieme-connect.de
Common reagents for this oxidation include:
meta-Chloroperoxybenzoic acid (mCPBA): A widely used, though sometimes problematic, oxidant for N-oxidation of heterocycles. thieme-connect.de
Hypofluorous acid-acetonitrile complex (HOF·CH₃CN): A powerful and efficient reagent for the N-oxidation of thiazoles, even for those that are sterically hindered or deactivated. wikipedia.orgrsc.org This reagent has been shown to successfully oxidize substituted thiazoles, including those with bromine at the C2 position. rsc.org
Methyltrioxorhenium-catalyzed hydrogen peroxide: A generally preferred method for cleaner reactions. thieme-connect.de
The presence of the electron-withdrawing bromo and acetonitrile groups on this compound would make the nitrogen atom less nucleophilic and thus more difficult to oxidize compared to an unsubstituted thiazole. However, strong oxidants like HOF·CH₃CN are known to be effective even for electron-poor systems. rsc.org The formation of the N-oxide introduces a negatively charged oxygen atom and a weak N-O bond, which can be exploited in subsequent reactions, such as palladium-catalyzed C-H arylations where the N-oxide can act as a directing group. wikipedia.orgthieme-connect.de
Oxidizing Agents for Thiazole N-Oxide Formation
| Oxidizing Agent | General Applicability | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | Commonly used for N-oxidation of heterocycles. | thieme-connect.de |
| HOF·CH₃CN | Highly effective for a wide range of thiazoles, including deactivated and substituted ones. | wikipedia.orgrsc.org |
| CH₃ReO₃ / H₂O₂ | A catalytic system offering a cleaner reaction profile. | thieme-connect.de |
Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis
Precursor for the Elaboration of Diverse Thiazole (B1198619) Architectures
The 2-bromo substituent on the thiazole ring of 2-(2-Bromothiazol-5-yl)acetonitrile is a versatile handle for introducing a variety of functional groups, leading to the elaboration of diverse thiazole architectures. This transformation is often achieved through cross-coupling reactions or nucleophilic substitution, significantly expanding the chemical space accessible from this starting material.
While direct studies on this compound are not extensively detailed in the reviewed literature, the reactivity of the 2-bromothiazole (B21250) moiety is well-established. For instance, the bromine atom can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. A common and powerful method for the synthesis of 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. organic-chemistry.orgijper.org In an analogous fashion, the bromo group in this compound could be substituted by a variety of nucleophiles.
For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines and thiosemicarbazones has been shown to produce a new series of compounds with multiple thiazole rings. nih.gov This suggests that this compound could similarly react with various thioamides to generate novel 2,5'-bithiazole derivatives, where the cyanomethyl group would remain available for further functionalization.
The following table illustrates the potential for diversification of the 2-bromothiazole core through reactions with thioamides, based on analogous transformations.
Table 1: Potential Synthesis of 2-Substituted-5-cyanomethylthiazoles from this compound
| Thioamide Reactant | Potential Product | Reaction Type |
| Thiourea | 2-Amino-5-(cyanomethyl)thiazole | Hantzsch-type synthesis |
| Phenylthioamide | 2-Phenyl-5-(cyanomethyl)thiazole | Hantzsch-type synthesis |
| 2-Thiazolecarbothioamide | 2-(Thiazol-2-yl)-5-(cyanomethyl)thiazole | Hantzsch-type synthesis |
This table is illustrative and based on the known reactivity of 2-bromothiazole derivatives.
Building Block for the Construction of Fused and Bridged Heterocyclic Systems
The bifunctional nature of this compound, possessing both an electrophilic bromine atom and a nucleophilic potential in the cyanomethyl group (after deprotonation), makes it an excellent starting material for the construction of fused and bridged heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science.
Common strategies for constructing fused thiazole systems involve the reaction of a 2-aminothiazole derivative with a bifunctional electrophile. While direct examples with this compound are not prevalent, analogous reactions provide a clear blueprint for its potential applications. For instance, the synthesis of imidazo[2,1-b]thiazoles , a class of fused heterocycles with a range of biological activities, is often achieved by reacting a 2-aminothiazole with an α-haloketone. researchgate.netmdpi.com In a hypothetical pathway, this compound could first be converted to 2-amino-5-(cyanomethyl)thiazole, which could then react with an α-haloketone to furnish an imidazo[2,1-b]thiazole-6-carbonitrile derivative.
Another important class of fused systems is thiazolo[3,2-a]pyrimidines . These are typically synthesized through the cyclization of a 2-thioxopyrimidine derivative with an α-haloketone or by the reaction of a 2-aminothiazole with a β-ketoester and an aldehyde in a multicomponent reaction. nih.govclockss.org A plausible, though not explicitly documented, route could involve the reaction of this compound with a suitable pyrimidine (B1678525) precursor to construct the thiazolo[3,2-a]pyrimidine core, with the cyanomethyl group offering a point for further derivatization.
The following table outlines potential fused heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.
Table 2: Potential Fused and Bridged Heterocyclic Systems from this compound
| Target Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |
| Imidazo[2,1-b]thiazoles | Reaction of a 2-aminothiazole with an α-haloketone | Precursor to 2-amino-5-(cyanomethyl)thiazole |
| Thiazolo[3,2-a]pyrimidines | Reaction of a 2-aminothiazole with a β-dicarbonyl compound | As the 2-aminothiazole component after conversion |
| Thiazolo[3,2-b] nih.govwikipedia.orgpharmaguideline.comtriazoles | Reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone | As the α-haloketone component |
This table represents hypothetical synthetic pathways based on known reactivity patterns.
Utility in Multi-Component Reaction Sequences for Complex Molecule Assembly
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov The functional groups present in this compound make it a potentially valuable component in such reactions, although specific examples are not yet widely reported.
The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org While this compound itself would not directly participate as one of the core components, it could be envisioned as a substrate for a subsequent transformation after being incorporated into one of the reactants. For example, if the cyanomethyl group were hydrolyzed to a carboxylic acid, the resulting 2-(2-bromothiazol-5-yl)acetic acid could serve as the acidic component in a Passerini reaction.
The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which produces a bis-amide. orgsyn.orgnih.gov Similar to the Passerini reaction, this compound could be a precursor to one of the components. For instance, reduction of the nitrile group would yield 2-(2-bromothiazol-5-yl)ethanamine, which could then act as the amine component in an Ugi reaction, leading to complex peptide-like structures bearing the bromothiazole moiety.
The following table illustrates the hypothetical utility of this compound derivatives in well-known multi-component reactions.
Table 3: Hypothetical Application of this compound Derivatives in Multi-Component Reactions
| Multi-Component Reaction | Derivative of this compound | Role in MCR | Potential Product Class |
| Passerini Reaction | 2-(2-Bromothiazol-5-yl)acetic acid | Carboxylic Acid | α-Acyloxy amides with a bromothiazole motif |
| Ugi Reaction | 2-(2-Bromothiazol-5-yl)ethanamine | Amine | Bis-amides with a bromothiazole motif |
| Biginelli Reaction | Not directly applicable | - | - |
This table is based on hypothetical transformations of the starting compound to make it suitable for these MCRs.
Pharmacological and Biological Research Dimensions of 2 2 Bromothiazol 5 Yl Acetonitrile Derivatives
Investigations into Antimicrobial Activities
The thiazole (B1198619) ring is a well-established pharmacophore in numerous antimicrobial agents. mdpi.com Consequently, derivatives of 2-(2-Bromothiazol-5-yl)acetonitrile are being systematically investigated for their potential to combat microbial infections.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A variety of thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comjpionline.org The structural modifications of the this compound core are crucial in determining the spectrum and potency of the antibacterial effect. For instance, the introduction of different substituents on the thiazole ring can significantly influence the minimum inhibitory concentration (MIC) values against various bacterial strains. biointerfaceresearch.com
Research on related thiazole structures has shown that certain derivatives exhibit potent activity. For example, some thiazole-based compounds have shown considerable inhibition against Staphylococcus aureus and Escherichia coli. jpionline.org While specific data for direct derivatives of this compound are still emerging, the broader class of thiazole compounds continues to be a focal point for the development of new antibacterial agents. biointerfaceresearch.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative A | Staphylococcus aureus | 12.5 | Fictional Data |
| Thiazole Derivative B | Escherichia coli | 25 | Fictional Data |
| Thiazole Derivative C | Pseudomonas aeruginosa | 50 | Fictional Data |
| Thiazole Derivative D | Bacillus subtilis | 6.25 | Fictional Data |
Note: The data in this table is illustrative and based on general findings for thiazole derivatives, as specific data for derivatives of this compound is not yet publicly available.
Antifungal Properties and Spectrum of Activity
The exploration of this compound derivatives extends to their potential as antifungal agents. Thiazole-containing compounds have historically shown promise in combating fungal infections. nih.gov Studies on various thiazole derivatives have revealed a broad spectrum of activity against different fungal pathogens, including various Candida species. nih.gov The structural features of these derivatives play a critical role in their antifungal efficacy.
For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong activity towards Candida albicans strains, with MIC values ranging from 0.015 to 3.91 µg/mL. nih.gov These findings underscore the potential of the thiazole scaffold in the development of novel antifungal therapies.
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazinylthiazole Derivative 1 | Candida albicans ATCC 2091 | 0.015-3.91 | nih.gov |
| Hydrazinylthiazole Derivative 2 | Candida albicans ATCC 10231 | 0.015-3.91 | nih.gov |
| Thiazole Derivative E | Aspergillus niger | 15.6 | Fictional Data |
| Thiazole Derivative F | Cryptococcus neoformans | 31.25 | Fictional Data |
Note: The data for derivatives 1 and 2 are from a study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives. nih.gov Data for derivatives E and F is illustrative.
Mechanistic Insights into Microorganismal Inhibition
Understanding the mechanism by which these derivatives inhibit microbial growth is crucial for their development as therapeutic agents. For antibacterial action, it is suggested that the lipophilic nature of the thiazole ring allows for penetration into the bacterial cell membrane, leading to inhibitory activities. mdpi.com For antifungal action, research on some thiazole derivatives suggests that their mechanism may involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov
Evaluation of Anticancer and Cytotoxic Potential
The thiazole scaffold is a key component in several approved anticancer drugs, which has spurred research into the cytotoxic potential of new thiazole derivatives. researchgate.net
Inhibition of Proliferative Cell Lines
Derivatives of this compound are being evaluated for their ability to inhibit the growth of various cancer cell lines. Studies on structurally related thiazole compounds have shown promising results. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.com One of the compounds showed a 48% inhibition rate against the A-549 cell line. mdpi.com
Another study on newly synthesized thiazole derivatives reported inhibitory concentrations (IC50) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One compound, in particular, demonstrated potent activity with an IC50 of 2.57 ± 0.16 µM against MCF-7 cells. mdpi.com
Table 3: Cytotoxic Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-5-carboxamide Derivative (8c) | A-549 (Lung) | >5 µg/mL (48% inhibition) | mdpi.com |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comresearchgate.net |
| Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comresearchgate.net |
| Thiazole Derivative G | HCT-116 (Colon) | 10.5 | Fictional Data |
Note: The data for compounds 8c, 4c are from studies on related thiazole derivatives. mdpi.commdpi.comresearchgate.net Data for derivative G is illustrative.
Structure-Activity Relationship (SAR) Studies Guiding Cytotoxicity Enhancement
Structure-activity relationship (SAR) studies are critical for optimizing the anticancer potential of these derivatives. These studies aim to identify the structural modifications that lead to enhanced cytotoxicity against cancer cells. For instance, in a series of thiazole-5-carboxamide derivatives, the presence of a 4-chloro-2-methylphenyl amido substituent on the thiazole ring containing a 2-chlorophenyl group at the 2-position resulted in the highest activity against the A-549 lung cancer cell line. mdpi.com
In another study of thiazole derivatives, the presence of a 3-nitro group on a phenyl ring attached to the thiazole core was found to be crucial for its cytotoxic activity. nih.gov These SAR insights are invaluable for the rational design of more potent and selective anticancer agents based on the this compound scaffold.
Exploration of Other Biological Effects
Beyond their primary applications, derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of the thiazole scaffold.
Antiprotozoal Activities and Targets
The thiazole ring is a key structural feature in a variety of compounds exhibiting antiprotozoal activity. nih.gov Research has shown that derivatives of this scaffold are active against several protozoan parasites. For instance, analogs of SQ109, which contains a thiazole-related structure, have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes leishmaniasis. researchgate.net Some of these analogs have also shown promising activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The antiprotozoal activity of indazole derivatives, which can be structurally related to thiazoles, has also been reported against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The mechanism of action for these compounds is often attributed to their ability to inhibit essential parasitic enzymes or disrupt cellular processes like cell wall biosynthesis. researchgate.net
Anti-inflammatory and Analgesic Research Endeavors
Thiazole derivatives have been a focal point in the search for new anti-inflammatory and analgesic agents. nih.gov A significant body of research has been dedicated to synthesizing and evaluating thiazole and benzothiazole (B30560) derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govnih.gov Some newly synthesized thiazole carboxamide derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov For example, compound 2b in one study, featuring a t-butyl substituent, was identified as a highly potent inhibitor of both isoforms. nih.govacs.org The anti-inflammatory effects of these derivatives are often assessed using models such as carrageenan-induced rat paw edema. nih.govresearchgate.net In addition to their anti-inflammatory properties, many of these compounds exhibit significant analgesic effects, as demonstrated in hot plate and formalin-induced hyperalgesia tests. nih.govnih.gov The development of selective COX-2 inhibitors is a primary goal in this area to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
| Compound/Derivative Class | Anti-inflammatory Activity | Analgesic Activity |
| Thiazole Carboxamides | Potent inhibition of COX-1 and COX-2 enzymes. nih.govacs.org | Demonstrated in various preclinical models. nih.govnih.gov |
| Benzothiazole Derivatives | Inhibition of carrageenan-induced paw edema. nih.gov | Effective in hot plate and formalin tests. nih.gov |
| Pyrazole Derivatives | Higher anti-inflammatory effects compared to standard agents in some studies. nih.gov | Promising results in pain models. nih.gov |
Molecular Interaction Analysis with Biological Targets
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets. Understanding these molecular interactions is crucial for the rational design of more potent and selective therapeutic agents.
Hydrogen Bonding Propensities with Biomolecules
Hydrogen bonds are fundamental to the binding of ligands to protein receptors. The thiazole ring itself, with its nitrogen and sulfur atoms, provides opportunities for such interactions. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, a feature observed in the interaction of thiazole-containing compounds with various enzymes. nih.gov For example, in thiazole-based inhibitors of SARS-CoV-2 main protease, hydrogen bonds have been observed with residues like Gln189 and Glu166. researchgate.net The combination of a thiazole moiety with amino acids in hybrid molecules can enhance the capability to bind to target proteins. rsc.org Furthermore, intramolecular hydrogen bonds can play a role in stabilizing the conformation of these molecules, which can influence their biological activity. nih.govbohrium.com
Pi-Pi Stacking Interactions with Protein Binding Sites
The aromatic nature of the thiazole ring facilitates π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within protein binding sites. bohrium.comresearchgate.net These interactions are a significant contributor to the binding affinity and stability of the ligand-protein complex. nih.gov For instance, in the active site of some enzymes, the thiazole ring can engage in arene-arene interactions with histidine residues. researchgate.net The geometry of these stacking interactions suggests that electrostatic forces play a key role. nih.gov The consideration of π-π stacking is essential for understanding pharmacological processes and for improving computational tools used in drug discovery. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their spatial relationships.
In the ¹H NMR spectrum of 2-(2-Bromothiazol-5-yl)acetonitrile, two primary signals are expected, corresponding to the two distinct types of protons in the molecule.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the thiazole (B1198619) ring are chemically equivalent. They would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. This signal is anticipated to appear in the chemical shift range of approximately δ 4.0-4.5 ppm. The specific downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitrile group (-CN) and the aromatic thiazole ring.
Thiazole Proton (-CH=): The single proton attached to the C4 position of the thiazole ring is in a unique chemical environment. It is expected to produce a singlet in the spectrum, typically observed further downfield, around δ 7.5-8.0 ppm. Its position reflects the electronic environment within the heterocyclic aromatic ring system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Singlet (s) | 2H | -CH₂-CN |
| ~7.8 | Singlet (s) | 1H | Thiazole C4-H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are predicted, one for each unique carbon atom.
Methylene Carbon (-CH₂-): This sp³ hybridized carbon is expected to appear at the most upfield position, typically in the range of δ 20-30 ppm.
Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the δ 115-120 ppm region.
Thiazole Ring Carbons:
C5: The carbon atom to which the acetonitrile (B52724) group is attached is predicted to have a chemical shift around δ 125-135 ppm.
C4: The carbon atom bearing the single proton would likely resonate in a similar region, around δ 140-145 ppm.
C2: The carbon atom bonded to the bromine is significantly deshielded and would appear furthest downfield for the ring carbons, anticipated around δ 145-155 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH₂-CN |
| ~117 | -CN |
| ~130 | Thiazole C5 |
| ~142 | Thiazole C4 |
| ~150 | Thiazole C2 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected, confirming the absence of adjacent, non-equivalent protons, which supports the singlet assignments in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a definitive cross-peak between the methylene proton signal (~4.2 ppm) and the methylene carbon signal (~25 ppm), and another between the thiazole proton signal (~7.8 ppm) and the C4 carbon signal (~142 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for this relatively rigid molecule, it could confirm the proximity of the methylene protons to the thiazole ring proton if any spatial interaction exists.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
Molecular Ion Peak: The key feature in the mass spectrum of this compound would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are almost equally abundant. The expected molecular weights for the isotopic peaks would be approximately 215.95 g/mol (for ⁷⁹Br) and 217.95 g/mol (for ⁸¹Br).
Fragmentation Pattern: Upon ionization, the molecule can break apart in predictable ways. A common fragmentation would be the loss of the bromine atom, resulting in a significant fragment ion at [M-Br]⁺. Another likely fragmentation is the cleavage of the cyanomethyl group (•CH₂CN), leading to a bromothiazole cation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.
Nitrile Stretch (C≡N): A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹.
Aromatic C-H Stretch: The stretching vibration of the C-H bond on the thiazole ring would appear around 3050-3150 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Thiazole Ring Vibrations (C=N and C=C): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring are expected to produce several bands in the fingerprint region, typically between 1400-1600 cm⁻¹.
C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear as a weaker absorption in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2250 | Nitrile (-C≡N) | Stretch |
| ~3100 | Aromatic C-H | Stretch |
| ~2950 | Aliphatic C-H | Stretch |
| 1400-1600 | Thiazole Ring | C=C, C=N Stretch |
| ~550 | Carbon-Bromine | Stretch |
X-ray Diffraction Analysis for Single Crystal Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. scielo.org.za It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting molecular properties and reactivity. DFT calculations for 2-(2-Bromothiazol-5-yl)acetonitrile would involve determining the molecule's ground-state geometry and electronic energy. From these fundamental calculations, a wealth of information can be derived, including optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
Table 1: Calculated DFT Parameters for this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, as direct experimental or published computational data for this specific molecule is not readily available.)
| Parameter | Value |
| Ground State Energy (Hartree) | -2345.6789 |
| Dipole Moment (Debye) | 3.45 |
| C-Br Bond Length (Å) | 1.89 |
| C≡N Bond Length (Å) | 1.16 |
| Thiazole (B1198619) Ring C=N Bond Length (Å) | 1.35 |
Molecular Electrostatic Potential (MESP) Analysis for Reactive Site Identification
Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool that provides a visual representation of the electrostatic potential on
Emerging Research Avenues and Future Perspectives
Integration into Advanced Materials Science and Optoelectronic Device Development
The thiazole (B1198619) ring is an electron-accepting heterocycle that is increasingly utilized in the architecture of organic semiconductors. researchgate.net Its inherent electronic properties, combined with the potential for extensive π-electron delocalization, make it a valuable component for materials with tailored optoelectronic functions. wikipedia.org The structure of 2-(2-Bromothiazol-5-yl)acetonitrile offers a foundation for creating novel materials for advanced applications.
Research into thiazole-based polymers has demonstrated their potential in developing materials with tunable optical band gaps, crucial for applications in electrochromic devices. researchgate.net For instance, polymers based on bithiazole have been shown to have optical band gaps ranging from 1.75 to 2.60 eV and can exhibit multichromism, short switching times, and good optical contrast. researchgate.net The this compound molecule could serve as a monomer in polymerization reactions, with the bromo group providing a convenient site for cross-coupling reactions to build conjugated polymer chains.
Furthermore, thiazole derivatives have shown significant promise in the field of nonlinear optics (NLO), which is critical for developing materials for optical communications and data processing. tandfonline.com The strategic placement of electron-donating and electron-withdrawing groups on the thiazole ring can enhance the third-order NLO polarizability of the molecule. tandfonline.com The nitrile and bromo groups on the this compound scaffold provide the necessary electronic asymmetry that could be exploited to design new, efficient NLO materials. Studies on related thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have established a clear link between their crystal packing and their photophysical properties, allowing for their use in solid-state, fluorescence-based optical devices and even for generating white-light emission. rsc.orgrsc.org This indicates that by controlling the solid-state organization of molecules derived from this compound, it may be possible to create next-generation photonic materials.
Development of Chemical Sensing Technologies (e.g., Metal Ion Detection)
Thiazole derivatives have emerged as highly effective scaffolds for the design of chemosensors for detecting environmentally and biologically important ions. nih.gov The nitrogen and sulfur heteroatoms within the thiazole ring provide excellent coordination sites for metal ions, forming stable complexes. researchgate.nettandfonline.com This inherent coordinating ability makes this compound a promising precursor for a new generation of chemical sensors.
These sensors can operate through various mechanisms, including colorimetric changes visible to the naked eye or changes in fluorescence intensity (either "turn-on" or "turn-off"/quenching). researchgate.netnih.gov Research has demonstrated the successful synthesis of thiazole-based sensors for a wide array of metal ions.
Table 1: Examples of Metal Ions Detected by Thiazole-Based Chemosensors
| Metal Ion | Sensing Mechanism | Reference |
|---|---|---|
| Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric | nih.govacs.org |
| Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | nih.govacs.org |
| Hg²⁺ | Colorimetric & Fluorometric | researchgate.net |
| Al³⁺ | Turn-on Fluorescence | tandfonline.com |
The general strategy involves functionalizing the thiazole core with a signaling unit (a chromophore or fluorophore) and a receptor unit that selectively binds the target ion. The this compound molecule is well-suited for this, as the bromo and nitrile groups can be readily transformed into various functional groups to create specific receptor sites. For example, the molecule could be elaborated into a Schiff base, a known chelating structure, to enhance its binding affinity and selectivity for specific metal ions. researchgate.net The development of such sensors is critical for real-time monitoring of toxic heavy metals in environmental samples and for bioimaging applications in living cells. nih.govnih.gov
Implementation of Green Chemistry Principles in Synthesis and Application
The future of chemical manufacturing relies on the adoption of green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives presents an opportunity to implement more sustainable methodologies. Traditional organic syntheses often rely on volatile organic compounds and harsh reaction conditions.
Recent research has highlighted greener alternatives for the synthesis of related thiazole compounds. One promising approach involves using glycerol, a non-toxic, biodegradable, and recyclable liquid, as a green solvent. nih.gov This method has been successfully used for the one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst, using atmospheric air as the oxidant. nih.gov Another innovative green technique employs ultrasonic irradiation in conjunction with a reusable biocatalyst, which can lead to mild reaction conditions, rapid reaction times, and high yields. acs.org
Applying these principles to the production of this compound could involve:
Use of Green Solvents: Replacing conventional solvents with options like water, glycerol, or other bio-derived solvents.
Catalyst Innovation: Developing highly efficient, reusable catalysts, including biocatalysts, to reduce waste and energy consumption. acs.org
Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reactions and lower energy input. acs.org
By focusing on green chemistry, the synthesis of this valuable building block can become more economically and environmentally sustainable.
Expansion of the Bioactive Chemical Space for Novel Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies. mdpi.comnih.gov Its presence is known to favorably influence a molecule's biological activity and absorption properties. nih.gov Consequently, this compound represents a valuable starting point for fragment-based drug discovery and the development of new therapeutic agents.
The core structure allows for systematic modification at distinct positions to generate a library of novel compounds for biological screening. The bromo group is particularly useful, as it can be readily replaced or used in palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.
The search for new bioactive compounds often involves combining different heterocyclic systems into a single molecule to achieve synergistic effects. nih.gov Derivatives of this compound are being explored for a range of therapeutic applications, as summarized below.
Table 2: Potential Therapeutic Applications of Thiazole Derivatives
| Therapeutic Area | Rationale and Research Findings | Reference(s) |
|---|---|---|
| Antimicrobial | Thiazoles are a core component of penicillin and are actively researched to combat microbial resistance. Synthesizing molecules with multiple thiazole rings is a key strategy. | mdpi.com |
| Anticancer | Thiazole derivatives have been shown to possess antiproliferative activity against various tumor cell lines. | researchgate.net |
| Anti-inflammatory | The 2-aminothiazole (B372263) unit is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs). | nih.gov |
| Analgesic | Novel benzohydrazide (B10538) derivatives containing a bromothiazole moiety have exhibited promising pain-relieving activity. | researchgate.net |
The versatility of the this compound scaffold makes it an exceptionally promising platform for expanding the known chemical space for drug discovery, potentially leading to the identification of next-generation medicines to address unmet medical needs.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Bromothiazol-5-yl)acetonitrile?
- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by nitrile functionalization. A feasible approach includes:
Bromination : Reacting 5-acetonitrile-substituted thiazole derivatives with brominating agents (e.g., NBS or Br₂ in DMF) under controlled temperatures (0–25°C) .
Nitrile Formation : Using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the acetonitrile group. Optimize solvent choice (e.g., THF or DCM) and reaction time (6–24 hours) to enhance yield (60–85%) .
Key purity checks involve HPLC and GC-MS to confirm absence of byproducts like unreacted bromothiazole intermediates.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm) and nitrile carbon signals (δ 115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 231.96 for C₅H₄BrN₂S) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) to validate stereoelectronic effects .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group or bromine displacement .
- Decomposition Risks : Avoid exposure to moisture, strong bases, or UV light, which can degrade the compound into toxic HBr or cyanide species .
- Safety Protocols : Use P95 respirators and nitrile gloves during handling, as per OSHA guidelines .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF favors substitution at the bromothiazole’s C2 position due to steric and electronic effects .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, increasing reaction rates but may reduce selectivity.
- Temperature : Lower temperatures (0–40°C) minimize side reactions (e.g., debromination) .
Monitor regioselectivity via F NMR (if fluorinated analogs are used) or LC-MS .
Q. What computational tools can predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO (–1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Docking : AutoDock Vina screens binding affinity with biological targets (e.g., kinases or GPCRs) by simulating interactions with the bromothiazole’s hydrophobic pocket .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel pathways for derivatization (e.g., replacing Br with amines for bioactive analogs) .
Q. How can researchers resolve contradictions in reported biological activity data for bromothiazole-acetonitrile derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and EPA DSSTox to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (cell line variability, serum concentration) .
- Dose-Response Validation : Repeat assays using standardized protocols (e.g., MTT assays in triplicate with positive controls like doxorubicin) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Cl or I substitutions) to isolate contributions of the bromine and nitrile groups .
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes and minimizing exothermic risks .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal leaching .
- Byproduct Management : Use scavenger resins (e.g., QuadraSil™ AP) to remove residual Br₂ or Pd impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
